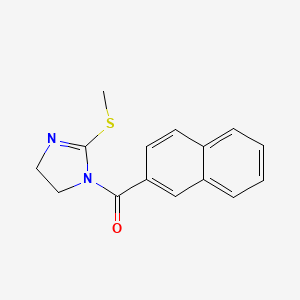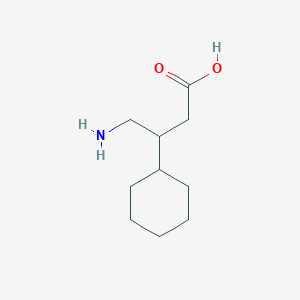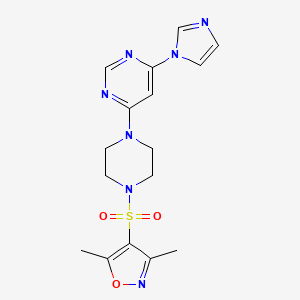![molecular formula C8H5BrClNOS B2370552 7-Bromo-2-cloro-4-metoxibenzo[d]tiazol CAS No. 1247348-71-5](/img/structure/B2370552.png)
7-Bromo-2-cloro-4-metoxibenzo[d]tiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H5BrClNOS and its molecular weight is 278.55. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- 7-Bromo-2-cloro-4-metoxibenzo[d]tiazol demostró una prometedora inhibición de la detección de quórum en el sistema LasB, con una IC50 de 45,5 μg/mL .
Inhibición de la Detección de Quórum
Actividad Anticancerígena
En resumen, This compound es prometedor como inhibidor de la detección de quórum y puede tener aplicaciones en la investigación del cáncer. Los investigadores deberían continuar explorando su potencial en varios contextos . Si necesitas más detalles o tienes otras preguntas, ¡no dudes en preguntar! 😊
Mecanismo De Acción
Target of Action
Similar compounds in the benzo[d]thiazole class have been found to inhibit quorum sensing in gram-negative bacteria . They have also shown inhibitory activity against enzymes like Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) .
Mode of Action
Related benzo[d]thiazole compounds have been found to inhibit quorum sensing, a bacterial cell-cell communication mechanism . They bind to the active site of the LasR system in Pseudomonas aeruginosa, showing better affinity compared to reference compounds .
Biochemical Pathways
Related benzo[d]thiazole compounds have been found to inhibit quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Result of Action
Related benzo[d]thiazole compounds have shown promising quorum-sensing inhibitory activities . They also showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Propiedades
IUPAC Name |
7-bromo-2-chloro-4-methoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXANHZLLLXJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)SC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247348-71-5 |
Source


|
| Record name | 7-bromo-2-chloro-4-methoxy-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370469.png)


![3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2370473.png)



![3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide](/img/structure/B2370477.png)
![8-(4-Fluorophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2370478.png)
![1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2370480.png)

![3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2370487.png)
![N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2370490.png)

